2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol
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Overview
Description
2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the triazole ring fused with a pyridine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity, with careful control of temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects. For example, it has been shown to inhibit Janus kinases, which play a crucial role in cell signaling and immune response .
Comparison with Similar Compounds
Similar Compounds
2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Similar structure but with a pyrimidine ring instead of a pyridine ring.
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Another triazolopyrimidine derivative with similar biological activities.
Uniqueness
2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is unique due to its specific substitution pattern and the presence of both methoxymethyl and hydroxyl groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(methoxymethyl)-7-methyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one |
InChI |
InChI=1S/C9H11N3O2/c1-6-3-8-10-7(5-14-2)11-12(8)9(13)4-6/h3-4H,5H2,1-2H3,(H,10,11) |
InChI Key |
AHPCLRDOXAZCTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=C1)N=C(N2)COC |
Origin of Product |
United States |
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